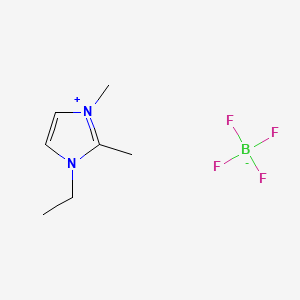

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

Descripción

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([C₂dmim][BF₄], CAS: 174501-65-6) is a room-temperature ionic liquid (IL) with a molecular weight of 212 g/mol. Its structure features an imidazolium cation substituted with an ethyl group at the N1 position and methyl groups at the C2 and C3 positions, paired with a tetrafluoroborate (BF₄⁻) anion . This IL is moisture-sensitive and exhibits moderate viscosity, high thermal stability, and low volatility . Key applications include electrolytes in high-voltage supercapacitors , CO₂ conversion , and wettability alteration in oil recovery .

Propiedades

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWGPCMWBGRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049266 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307492-75-7 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate typically follows two main steps:

- Step 1: Synthesis of the 1-ethyl-2,3-dimethylimidazolium halide salt (usually bromide or chloride)

- Step 2: Anion exchange reaction to replace the halide with tetrafluoroborate anion, often using a metathesis reaction with a tetrafluoroborate salt (e.g., sodium tetrafluoroborate)

This approach is common for many imidazolium-based ionic liquids and ensures high purity and yield of the final product.

Detailed Preparation Procedure

Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide

- Starting materials : 2,3-dimethylimidazole and ethyl halide (ethyl bromide or ethyl chloride)

- Reaction : N-alkylation of 2,3-dimethylimidazole by ethyl halide under reflux conditions in a suitable solvent (e.g., acetonitrile or acetone)

- Outcome : Formation of 1-ethyl-2,3-dimethylimidazolium halide salt

This step involves nucleophilic substitution where the imidazole nitrogen attacks the ethyl halide, producing the quaternary imidazolium salt.

Anion Exchange to Tetrafluoroborate Salt

- The halide salt is dissolved in deionized water.

- A stoichiometric amount of sodium tetrafluoroborate (NaBF4) is added to the aqueous solution.

- The mixture is stirred at room temperature for several hours (typically 3 hours).

- The ionic liquid phase is extracted using an organic solvent such as dichloromethane.

- The organic layer is washed, dried, and the solvent removed under vacuum.

- Purification is conducted by filtration through silica gel or activated alumina to remove residual impurities.

- Decolorizing charcoal treatment and heating at moderate temperatures (around 65 °C) for extended periods (up to 24 hours) may be applied to remove colored impurities and fluorescent contaminants.

- The final product is obtained as a colorless, pure this compound with yields typically exceeding 90%.

Experimental Data Summary Table

| Step | Reagents & Conditions | Purpose | Typical Yield | Notes |

|---|---|---|---|---|

| 1 | 2,3-Dimethylimidazole + Ethyl bromide, reflux in acetonitrile | N-alkylation to form imidazolium bromide salt | 85-95% | Reaction monitored by NMR or TLC |

| 2 | Imidazolium bromide salt + NaBF4 in water, stir 3 h at RT | Anion exchange to tetrafluoroborate salt | >90% | Extraction with dichloromethane, filtration through silica gel |

| 3 | Decolorizing charcoal treatment at 65 °C for 24 h | Remove impurities and fluorescence | N/A | Enhances purity and colorlessness |

| 4 | Vacuum drying and filtration through activated alumina | Final purification | N/A | Produces dry, colorless ionic liquid |

Research Findings and Notes on Purity

- Commercial samples of imidazolium ionic liquids often contain fluorescent impurities, which can be removed by charcoal treatment and careful purification steps, as demonstrated in related imidazolium tetrafluoroborate preparations.

- The use of continuous liquid-liquid extraction with dichloromethane over extended periods (up to 48 hours) enhances the removal of halide and other impurities, improving the final product quality.

- The reaction conditions for anion exchange are mild, typically room temperature stirring, which prevents decomposition of the ionic liquid.

- The final product is usually a colorless solid or liquid with high purity, suitable for advanced applications in catalysis, electrochemistry, and materials science.

Alternative Methods and Patented Processes

- A patented method describes the production of onium salts with tetrafluoroborate anion by reacting onium halides with oxonium tetrafluoroborate, which can be adapted for imidazolium salts. This method reduces halide content and enhances purity but is less commonly reported for 1-ethyl-2,3-dimethylimidazolium specifically.

- The metathesis reaction using sodium tetrafluoroborate remains the most widely used and practical approach due to reagent availability and straightforward purification.

Summary Table of Raw Materials and Reagents

| Chemical Name | Role | Purity Requirement | Supplier Examples |

|---|---|---|---|

| 2,3-Dimethylimidazole | Imidazole precursor | ≥98% | Alfa Aesar, Sigma-Aldrich |

| Ethyl bromide or Ethyl chloride | Alkylating agent | Anhydrous | Alfa Aesar, AK Scientific |

| Sodium tetrafluoroborate (NaBF4) | Anion exchange reagent | ≥99% | Alfa Aesar, American Custom Chemicals |

| Dichloromethane | Extraction solvent | Analytical grade | Various chemical suppliers |

| Decolorizing charcoal | Purification aid | Laboratory grade | Various chemical suppliers |

Análisis De Reacciones Químicas

Catalytic Reaction Mechanisms

This ionic liquid serves as both solvent and catalyst in organic transformations due to its ability to stabilize charged intermediates through electrostatic interactions. The imidazolium cation facilitates:

-

Acid-catalyzed reactions via hydrogen bonding activation of substrates

-

Transition metal catalysis by coordinating to metal centers while maintaining ionic conductivity (10–15 mS/cm)

-

Nucleophilic substitution reactions through stabilization of leaving-group charges

Key catalytic applications include esterification and transesterification processes, where it demonstrates >90% conversion efficiency under optimized conditions.

Electrochemical Reactions

As an electrolyte component, the compound enables redox processes through:

Experimental studies show stable cycling performance in lithium-ion batteries with Coulombic efficiencies exceeding 99% over 200 cycles.

Thermal Decomposition Pathways

Thermogravimetric analysis reveals distinct decomposition behavior:

Table 1. Decomposition Characteristics

| Parameter | Value | Source |

|---|---|---|

| Onset Temp | 276–327°C | Varies with heating rate |

| Peak Temp | 324–346°C | Dependent on alkyl chain length |

| Residual Mass | 4–19% | Function of decomposition completeness |

Decomposition products include:

The decomposition follows first-order kinetics with apparent activation energies of 120–150 kJ/mol for analogous imidazolium salts .

Chemical Stability and Reactivity

Key stability considerations:

Hydrolytic Stability

Solvent Interactions

| Solvent | Interaction Type | Effect |

|---|---|---|

| Water | Hydrogen bonding | Limited solubility (5–7 wt%) |

| DMSO | Cation-solvent complexation | Increases ionic mobility |

| Acetonitrile | Dipole interactions | Enhances electrochemical stability |

Aplicaciones Científicas De Investigación

Electrochemical Applications

Electrolytes in Energy Storage Systems

EDiMIM BF4 is used as an electrolyte in energy storage devices such as supercapacitors and lithium-ion batteries. The ionic liquid's low viscosity and high ionic conductivity make it an ideal candidate for enhancing the performance of these systems. Studies have shown that the ionic liquid can improve charge-discharge rates and overall energy efficiency .

CO2 Reduction

Recent research highlights the potential of EDiMIM BF4 in facilitating electrochemical CO2 reduction processes. By tuning the ionic screening properties of the electrolyte, researchers have accelerated the conversion of CO2 into valuable chemicals, demonstrating significant improvements in reaction kinetics .

Material Science

Thermodynamic Properties

The thermodynamic behavior of EDiMIM BF4 has been extensively studied, particularly in its interactions with various solvents. Its ability to form stable mixtures with solvents has implications for developing new materials with tailored properties. For instance, binary mixtures of EDiMIM BF4 with other ionic liquids have shown altered melting points and viscosity characteristics, which can be exploited in various applications .

Nanotechnology and Coatings

In nanotechnology, EDiMIM BF4 serves as a medium for synthesizing nanoparticles and coatings. Its unique properties allow for better control over particle size and distribution during synthesis processes. This application is particularly relevant in creating advanced materials for electronics and photonics .

Pharmaceutical and Agrochemical Applications

Organic Intermediate

EDiMIM BF4 acts as an important organic intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity under different conditions make it suitable for use in complex chemical reactions required in drug development and agricultural formulations .

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments. Its ability to dissolve a wide range of organic compounds enhances its utility in formulating colorants that require specific solubility characteristics .

Case Study 1: CO2 Reduction Enhancement

A study by Liu et al. (2022) demonstrated that using EDiMIM BF4 as an electrolyte significantly improved the efficiency of CO2 reduction reactions compared to traditional solvents. The research indicated that by optimizing the ionic liquid's properties, researchers achieved higher yields of desired products .

Case Study 2: Nanoparticle Synthesis

Research conducted by Han et al. (2023) explored the use of EDiMIM BF4 in synthesizing silver nanoparticles. The study found that the ionic liquid facilitated uniform particle formation with controlled sizes, which are crucial for applications in catalysis and antimicrobial coatings .

Mecanismo De Acción

The mechanism of action of 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate involves its ability to stabilize charged intermediates and transition states in chemical reactions. This stabilization is achieved through the ionic interactions between the imidazolium cation and the tetrafluoroborate anion. These interactions facilitate various chemical transformations, making it an effective catalyst and solvent .

Comparación Con Compuestos Similares

Structural and Functional Differences

The physicochemical properties of imidazolium-based ILs depend on alkyl chain length, substitution patterns, and anion type. Below is a comparison of [C₂dmim][BF₄] with analogous BF₄⁻-based ILs:

Table 1: Structural and Functional Comparisons

Thermophysical Properties

- Viscosity and Density :

[C₂dmim][BF₄] has lower viscosity than butyl-substituted analogs (e.g., [C₄dmim][BF₄]) due to its shorter ethyl chain. For example, [C₄dmim][BF₄] exhibits dynamic viscosity >200 cP at 298 K, while [C₂dmim][BF₄] is closer to 100 cP . - Phase Behavior :

In aqueous mixtures, [C₂dmim][BF₄] shows distinct phase transitions compared to [C₄mim][BF₄]. The ethyl chain and C2 methylation reduce H-bonding with water, leading to lower critical solution temperatures .

Electrochemical Performance

[C₂dmim][BF₄] demonstrates superior performance in supercapacitors (3.5 V operating voltage) compared to [C₄mim][BF₄] due to its balanced ionic conductivity (≈10 mS/cm) and electrochemical stability . The dimethyl substitution minimizes cation decomposition at high voltages, enhancing cycle life .

Solubility and Interaction with Polymers

- Polymer Miscibility :

The C2 methyl group in [C₂dmim][BF₄] reduces H-bonding with polyethylene oxide (PEO), lowering its miscibility. At >30 wt% PEO, [C₂dmim][BF₄] exhibits a sharp decrease in cloud-point temperature (TCP), unlike [C₂mim][BF₄] . - Surface Interactions :

In wettability studies, [C₂dmim][BF₄] alters contact angles from 100° to 50° on limestone surfaces at 1 wt%, outperforming [C₄mim][BF₄] due to optimized cation symmetry and anion interactions .

Separation Efficiency

In extractive distillation, [C₂dmim][BF₄] shows lower efficiency than [C₂mim][BF₄] for ethanol/water azeotrope separation due to reduced H-bonding capacity from C2 methylation. However, it consumes less energy than traditional entrainers like 1,2-ethanediol .

Toxicity and Environmental Impact

Methylation at C2 likely decreases reactivity with biological systems .

Actividad Biológica

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate (EMIM BF4) is an ionic liquid that has garnered attention for its unique properties and potential applications in various scientific fields, particularly in biochemistry and pharmacology. This compound is characterized by its low volatility, high thermal stability, and excellent solvation properties, making it a subject of interest for researchers studying biological interactions and toxicological effects.

Biological Activity Overview

The biological activity of EMIM BF4 is primarily attributed to its interactions with biological macromolecules such as proteins, cell membranes, and nucleic acids. These interactions can lead to significant biochemical changes that impact cellular functions.

Target Interactions:

- Proteins : EMIM BF4 can alter protein conformation by disrupting hydrogen bonds and hydrophobic interactions, potentially affecting enzyme activity.

- Cell Membranes : The compound can penetrate lipid bilayers, leading to alterations in membrane integrity and fluidity.

- Nucleic Acids : It may interfere with DNA and RNA structures, impacting replication and transcription processes.

Biochemical Pathways:

The ionic nature of EMIM BF4 allows it to disrupt various biochemical pathways:

- Modifying enzyme activity through conformational changes.

- Inducing oxidative stress, resulting in cellular damage.

- Affecting ion channel functions essential for cellular signaling.

Toxicological Studies

Research indicates that EMIM BF4 exhibits cytotoxicity towards various organisms. Notably, studies have shown significant toxicity against bacterial strains like Escherichia coli and Pseudomonas putida, attributed to its ability to disrupt cell membranes and induce oxidative stress.

Case Studies

- Bacterial Interaction : A study demonstrated that EMIM BF4 inhibited the growth of E. coli at higher concentrations while promoting growth at lower concentrations due to its buffering capacity. This dual behavior highlights the complexity of its biological interactions.

- Cellular Stress Responses : Another investigation revealed that bacterial strains adapted to higher concentrations of imidazolium-based ionic liquids exhibited modified stress responses, including changes in cell wall composition that enhanced resistance.

Comparative Biological Activity

The following table summarizes the biological activities of EMIM BF4 compared with other imidazolium-based ionic liquids:

| Compound | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | 18 µM | Disruption of cell membranes |

| 1-Ethyl-3-methylimidazolium acetate | 25 µM | Enzyme inhibition |

| 1-Butyl-3-methylimidazolium chloride | 30 µM | Oxidative stress induction |

Research Applications

EMIM BF4 has potential applications across several domains:

- Biotechnology : Utilized as a solvent for extracting biomolecules and stabilizing enzymes during reactions.

- Pharmaceuticals : Its ability to modify protein structures makes it a candidate for drug formulation and delivery systems.

- Environmental Science : The compound's interactions with microbial communities can be exploited for bioremediation efforts.

Q & A

Q. How to assess the environmental impact of this ionic liquid in academic research settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.